molecular formula C22H27BrN2O3S B2487768 3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1104734-22-6

3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2487768
M. Wt: 479.43
InChI Key: XYXZZPIVCNUWGG-UHFFFAOYSA-M
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Description

The compound belongs to a class of chemicals with complex structures including imidazo[2,1-b][1,3]thiazine rings, which are notable for their potential in various applications due to their unique chemical properties. These structures are often explored for their biological and pharmaceutical activities, and their synthesis can involve intricate chemical reactions.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups through reactions like Michael addition, cyclization, and substitution. For example, the synthesis of similar compounds has been reported through reactions involving bromoacetophenones, thiourea, and aromatic aldehydes in the presence of catalysts to form complex heterocycles (Mahdavi et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods allow for the detailed characterization of the molecular geometry, electronic structure, and bonding patterns within the compound. For instance, the structural analysis of similar compounds has revealed specific bonding patterns and molecular conformations that are crucial for their chemical behavior (Sharma et al., 2017).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Recyclization Processes : A study by Guseinov et al. (2020) explored the recyclization of diethoxymethyl substituted benzimidazo-fused thiazolium salts, which are structurally related to the compound . They investigated how the acetal group undergoes hydrolysis in acidic medium, leading to cycle expansion and formation of new thiazinium salts (Guseinov et al., 2020).
  • Synthesis of Heterocyclic Systems : A paper by Bogolyubov et al. (2004) reported on the synthesis of heterocyclic systems using α-Bromo-α'-Hydroxy Ketone, which is relevant to the synthesis of compounds like 3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide (Bogolyubov et al., 2004).

Biological Activities

  • Growth Regulatory Activity : Slyvka et al. (2022) synthesized phenoxy substituted (benzo)imidazo[2,1-b][1,3]-thiazines and assessed their impact on the physiological development of Cucumis sativus seedlings, indicating a potential area of research for related compounds (Slyvka et al., 2022).
  • Cytotoxicity Evaluation : Research by Meriç et al. (2008) focused on the synthesis of imidazo[2,1-b][1,3]thiazine derivatives and their cytotoxic effects on cancer and noncancer cells, suggesting a potential for cancer research with similar compounds (Meriç et al., 2008).

Physicochemical Analysis and Application

  • Structural Analysis and Potential Applications : The synthesis and characterization of binuclear copper(I) complexes containing bis(diphenylphosphino)ethane bridges by Cox et al. (2000) involve compounds with similar structural features. This research could imply potential applications in materials science or catalysis for related compounds (Cox et al., 2000).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O3S.BrH/c1-4-16-6-9-18(10-7-16)23-15-22(25,24-12-5-13-28-21(23)24)17-8-11-19(26-2)20(14-17)27-3;/h6-11,14,25H,4-5,12-13,15H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXZZPIVCNUWGG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

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